1-(1-(4-bromophényl)éthyl)-4-éthylpipérazine

Vue d'ensemble

Description

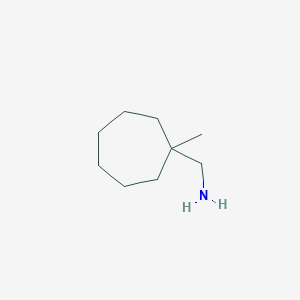

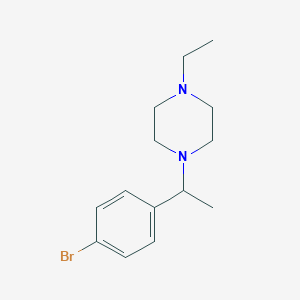

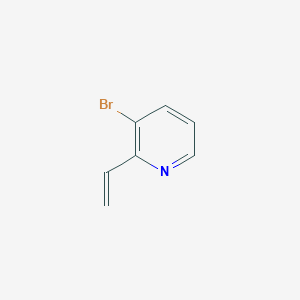

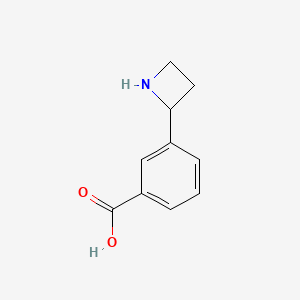

The compound “1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine” is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-(1-(4-Bromophenyl)ethyl)” part suggests the presence of a bromophenyl group attached to the piperazine ring .

Applications De Recherche Scientifique

Recherche sur les opioïdes synthétiques

“1-(1-(4-bromophényl)éthyl)-4-éthylpipérazine” a été identifié dans le contexte des opioïdes synthétiques, en particulier en relation avec un composé connu sous le nom de Brorphine . Ce composé a été détecté dans des cas post-mortem et est considéré comme un opioïde synthétique très puissant. Sa structure est similaire à celle du fentanyl, mais il ne relève pas du champ d’application typique des législations génériques sur les analogues du fentanyl . La recherche dans ce domaine se concentre sur la compréhension de ses effets pharmacologiques, de sa puissance et de son potentiel d’abus.

Études sur l’activité analgésique

Des composés apparentés à “this compound” ont été reconnus comme des dépresseurs du système nerveux central présentant une activité analgésique de type morphinique . Cela les rend significatifs pour les études visant à développer de nouveaux médicaments antidouleur qui pourraient potentiellement offrir des alternatives aux analgésiques existants.

Études juridiques et réglementaires

Étant donné que la Brorphine n’est pas soumise à un contrôle international et présente certaines similitudes structurales avec le fentanyl, la recherche sur les dérivés de “this compound” pourrait éclairer l’élaboration des politiques et des cadres juridiques concernant les opioïdes synthétiques .

Analyse Biochimique

Biochemical Properties

1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with mu-opioid receptors, acting as a full agonist . This interaction leads to opioid-like pharmacological effects, including analgesia and euphoria . Additionally, it may interact with other receptors and enzymes, influencing their activity and contributing to its overall biochemical profile.

Cellular Effects

1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mu-opioid receptor signaling pathway, leading to changes in gene expression and cellular responses . These effects can result in altered cellular metabolism and function, impacting overall cell health and activity.

Molecular Mechanism

The molecular mechanism of 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a full agonist at the mu-opioid receptor, leading to the activation of G protein signaling pathways . This activation results in downstream effects, such as changes in gene expression and modulation of cellular responses. Additionally, it may inhibit or activate other enzymes, further influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine can change over time. Studies have shown that it remains stable under certain conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and cellular metabolism. These temporal effects are crucial for understanding its long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine vary with different dosages in animal models. At lower doses, it may produce desired pharmacological effects, such as analgesia and euphoria . At higher doses, it can lead to toxic or adverse effects, including respiratory depression and sedation . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, impacting the overall pharmacokinetics and pharmacodynamics of the compound. Understanding its metabolic pathways is crucial for predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding its transport and distribution is essential for predicting its effects on various tissues and organs.

Subcellular Localization

1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1-[1-(4-bromophenyl)ethyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2/c1-3-16-8-10-17(11-9-16)12(2)13-4-6-14(15)7-5-13/h4-7,12H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEDUXLAFWXGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)

![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)